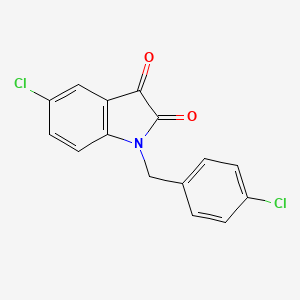

5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYWKYKVCEBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like cesium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of chloro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chloro-benzyl)-1H-indole-2,3-dione involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

5-Chloro-1-(4-methoxybenzyl)-1H-indole-2,3-dione ():

- Replacing the 4-chlorobenzyl group with 4-methoxybenzyl introduces an electron-donating methoxy group. This alters the dihedral angle between the indole ring and the benzyl substituent (71.60° vs. 88.44° in the chloro analog), affecting molecular planarity and crystal packing .

- The C5-C7-N1 angle decreases slightly from 113.86° (chloro) to 113.29° (methoxy), indicating subtle steric adjustments .

Modifications at the Oxime Position

- 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime] (): Addition of a 3-methylbutanoyloxy group to the oxime increases molecular weight (405.3 g/mol) and LogP (5.3), suggesting enhanced lipophilicity and membrane permeability compared to the parent compound (LogP ~2.38) . The extended alkyl chain introduces rotatable bonds (6 vs.

5-Chloro-1-(4-pyridinylmethyl)-1H-indole-2,3-dione 3-(O-acetyloxime) ():

Physicochemical and Reactivity Properties

Electronic Properties (DFT Calculations)

ADME/T Profiles ()

| Parameter | 5-Chloro-1-(4-chlorobenzyl)-derivative | Cyclopentadecanone Oxime | Trifluoroacetate Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 340.95 | 239.40 | 280.33 |

| LogP | 2.38 | 3.55 | 3.96 |

| H-Bond Acceptors | 3 | 2 | 5 |

| TPSA (Ų) | 41.90 | 32.59 | 26.30 |

| Ames Toxicity | Non-toxic | Toxic | Non-toxic |

The parent compound’s lower LogP and higher TPSA suggest better aqueous solubility than its trifluoroacetate analog, which is more lipophilic .

Antidepressant Potential ()

- Molecular Docking: The trimethylsilyl-oxime derivative shows strong binding affinity to human monoamine oxidase A (PDB: 2Z5X) due to hydrophobic interactions with the 4-chlorobenzyl group and hydrogen bonding via the oxime .

- Cytotoxicity: The parent compound exhibits lower acute oral toxicity (Class III) compared to cyclopentadecanone oxime, which is carcinogenic .

Biological Activity

5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family, characterized by its unique structure that includes a chloro-substituted indole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure is defined by the following features:

- Indole Core : Central to its biological activity.

- Chloro Substituents : The presence of chlorine atoms increases reactivity and potential interactions with biological targets.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione | Chloro-substituted indole moiety | Antimicrobial, anticancer, anti-inflammatory |

Antimicrobial Activity

Research indicates that 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits key metabolic pathways.

- Case Study : A study reported that derivatives of indole compounds showed increased activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with diameter of inhibition zones (DIZ) significantly higher than standard antibiotics like ampicillin .

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. Its ability to inhibit cancer cell proliferation has been documented in several studies.

- IC50 Values : The compound demonstrated IC50 values indicating potent activity against various cancer cell lines. For instance, it showed an IC50 of 29.1 µM against MDA-MB453 cells and 15.3 µM against MCF-7 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression through interaction with specific molecular targets involved in tumor growth.

Anti-inflammatory Activity

5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione has been investigated for its anti-inflammatory properties.

- Mechanism of Action : It may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators.

- Research Findings : Studies have indicated that compounds with similar structural features can significantly reduce inflammation markers in experimental models.

Summary of Biological Activities

The following table summarizes the notable biological activities associated with 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione:

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |

| Anticancer | IC50 values ranging from 15.3 µM to 29.1 µM | Induction of apoptosis |

| Anti-inflammatory | Significant reduction in inflammatory markers | Inhibition of COX enzymes |

Q & A

Q. How to design derivatives with enhanced anticonvulsant activity?

- Methodology :

- Bioisosteric replacement : Substitute chlorine with fluorine or trifluoromethyl groups to improve metabolic stability.

- Hybrid analogs : Integrate moieties from known anticonvulsants (e.g., dioxolane rings) into the indole scaffold .

- In silico screening : Use MOE or AutoDock to predict binding affinity to voltage-gated sodium channels .

Data Contradiction Analysis

Q. How to address conflicting solubility data from different analytical methods?

Q. Why might X-ray and DFT bond lengths differ for the indole carbonyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.